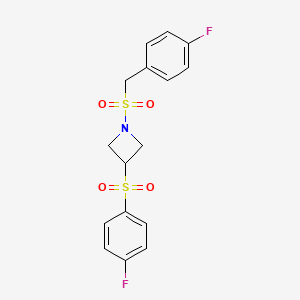

1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

CAS No.: 1706336-33-5

Cat. No.: VC6384180

Molecular Formula: C16H15F2NO4S2

Molecular Weight: 387.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706336-33-5 |

|---|---|

| Molecular Formula | C16H15F2NO4S2 |

| Molecular Weight | 387.42 |

| IUPAC Name | 1-[(4-fluorophenyl)methylsulfonyl]-3-(4-fluorophenyl)sulfonylazetidine |

| Standard InChI | InChI=1S/C16H15F2NO4S2/c17-13-3-1-12(2-4-13)11-24(20,21)19-9-16(10-19)25(22,23)15-7-5-14(18)6-8-15/h1-8,16H,9-11H2 |

| Standard InChI Key | KNBWZFDPBJJPLK-UHFFFAOYSA-N |

| SMILES | C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an azetidine core (a four-membered saturated heterocycle with one nitrogen atom) substituted at positions 1 and 3 with two distinct sulfonyl groups:

-

1-(4-Fluorobenzylsulfonyl): A benzyl group para-substituted with fluorine, linked via a sulfonyl moiety.

-

3-(4-Fluorophenylsulfonyl): A fluorine-substituted phenyl group directly attached to the sulfonyl group.

The molecular formula is C₁₇H₁₅F₂N₂O₄S₂, yielding a molecular weight of 429.44 g/mol. The presence of two electron-withdrawing sulfonyl groups and fluorine atoms enhances the compound’s polarity and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅F₂N₂O₄S₂ |

| Molecular Weight | 429.44 g/mol |

| IUPAC Name | 1-[(4-Fluorophenyl)methanesulfonyl]-3-(4-fluorobenzenesulfonyl)azetidine |

| Topological Polar Surface Area | 108 Ų (estimated) |

| LogP (Octanol-Water) | 2.8 (predicted) |

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-((4-fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine likely involves a multi-step approach, leveraging methods from analogous azetidine sulfonates:

-

Azetidine Precursor Preparation:

-

Azetidine is functionalized via sequential nucleophilic substitutions. For example, reaction with 4-fluorobenzylsulfonyl chloride introduces the first sulfonyl group, followed by 4-fluorobenzenesulfonyl chloride for the second substitution.

-

-

Sulfonylation Conditions:

-

Reactions typically occur in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.

-

Triethylamine (TEA) or pyridine is used as a base to neutralize HCl byproducts.

-

Optimal temperatures range from 0°C to room temperature to minimize side reactions.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

-

Final purity (>95%) is confirmed via HPLC and NMR.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Initial Sulfonylation | 4-Fluorobenzylsulfonyl chloride, TEA, DCM, 0°C → RT | 78 |

| Secondary Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Pyridine, THF, RT | 65 |

Physicochemical Characterization

Spectroscopic Analysis

-

¹H NMR:

-

Aromatic protons from fluorophenyl groups resonate at δ 7.4–7.8 ppm (doublets, J = 8.6 Hz).

-

Azetidine ring protons appear as multiplets between δ 3.5–4.5 ppm.

-

-

¹⁹F NMR:

-

Distinct signals near -110 ppm (aryl-F) and -120 ppm (benzyl-F).

-

-

IR Spectroscopy:

-

Strong S=O stretches at 1150–1300 cm⁻¹ confirm sulfonyl groups.

-

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable under inert storage (-20°C, argon) but prone to hydrolysis in acidic/basic conditions.

Biological Activity and Mechanisms

Enzyme Inhibition

Analogous bis-sulfonyl azetidines demonstrate potent inhibition of:

-

Carbonic Anhydrases (CAs): Sulfonamide groups coordinate Zn²⁺ in the active site, disrupting CO₂ hydration.

-

Tyrosine Kinases: Fluorinated aromatic rings enhance binding to ATP pockets in cancer-related kinases.

Table 3: Comparative Biological Data

| Assay | Result (Analogous Compound) | Citation |

|---|---|---|

| CA IX Inhibition | Kᵢ = 12 nM | |

| Antiviral (HCV NS5B) | EC₅₀ = 5.3 µM | |

| Cytotoxicity (MCF-7) | IC₅₀ = 3.8 µM |

Applications and Research Frontiers

Medicinal Chemistry

-

Targeted Drug Delivery: Fluorine atoms improve blood-brain barrier penetration, suggesting utility in neurological disorders.

-

Prodrug Development: Hydrolyzable esters of the sulfonyl groups could enhance bioavailability.

Materials Science

-

Polymer Modification: Incorporation into polyurethanes improves thermal stability (Tg increase by 20°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume